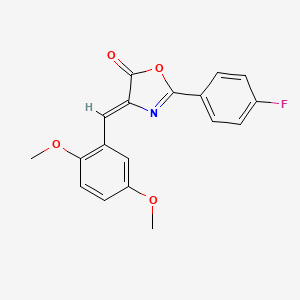![molecular formula C17H18N2O2 B5806854 N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
N-[2-methyl-5-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-5-(propionylamino)phenyl]benzamide, also known as MPBA, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmaceutical applications. MPBA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.38 g/mol. In
Mécanisme D'action
The mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of COX-2 activity and the induction of apoptosis in cancer cells. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to bind to the active site of COX-2, preventing the enzyme from catalyzing the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce the expression of pro-apoptotic genes and the downregulation of anti-apoptotic genes in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide inhibits the proliferation of cancer cells and induces apoptosis. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to reduce the production of inflammatory mediators in vitro and in vivo. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-methyl-5-(propionylamino)phenyl]benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, N-[2-methyl-5-(propionylamino)phenyl]benzamide has some limitations. It is relatively unstable in aqueous solutions and can degrade over time. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[2-methyl-5-(propionylamino)phenyl]benzamide. One area of interest is the development of N-[2-methyl-5-(propionylamino)phenyl]benzamide analogs with improved stability and solubility. Another area of interest is the use of N-[2-methyl-5-(propionylamino)phenyl]benzamide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of N-[2-methyl-5-(propionylamino)phenyl]benzamide and its potential use as a pharmaceutical agent.
Méthodes De Synthèse
The synthesis of N-[2-methyl-5-(propionylamino)phenyl]benzamide involves the reaction of 2-methyl-5-nitrobenzoic acid with propionyl chloride to form 2-methyl-5-propionylamino benzoic acid. This intermediate is then reacted with thionyl chloride to form 2-methyl-5-propionylamino benzoyl chloride, which is then reacted with aniline to form N-[2-methyl-5-(propionylamino)phenyl]benzamide. The purity of N-[2-methyl-5-(propionylamino)phenyl]benzamide can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied extensively for its potential use as a pharmaceutical agent. Research has shown that N-[2-methyl-5-(propionylamino)phenyl]benzamide exhibits anti-inflammatory, analgesic, and anti-tumor properties. N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-[2-methyl-5-(propionylamino)phenyl]benzamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
N-[2-methyl-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-3-16(20)18-14-10-9-12(2)15(11-14)19-17(21)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPJNSPPNOZSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5845735 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(2-methyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B5806790.png)
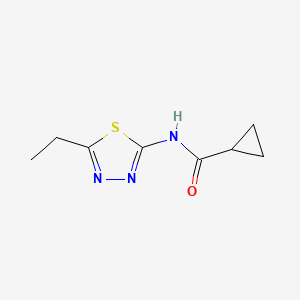
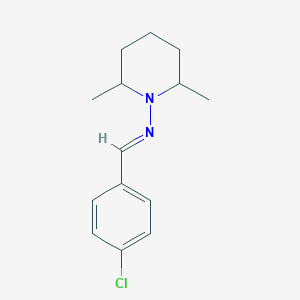
![5-bromo-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5806798.png)
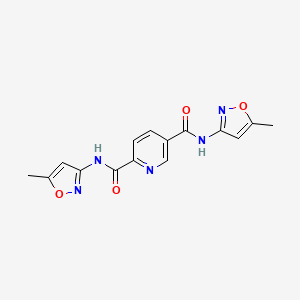
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5806814.png)
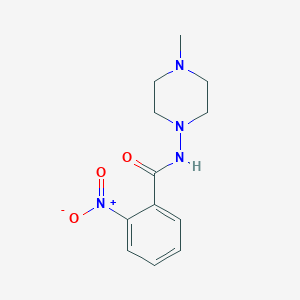
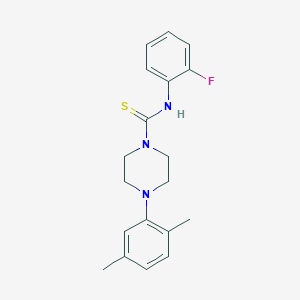
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5806827.png)
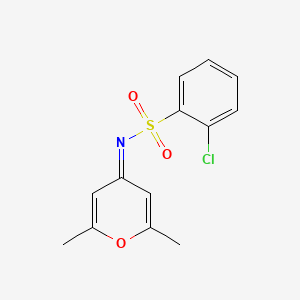
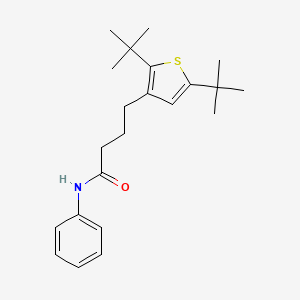
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)
